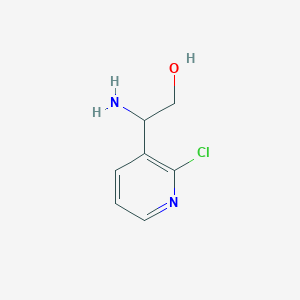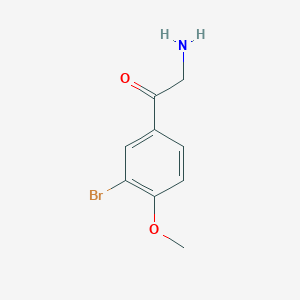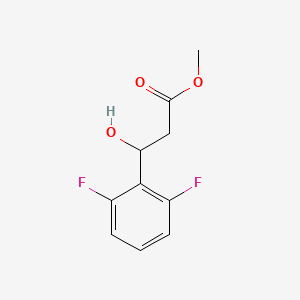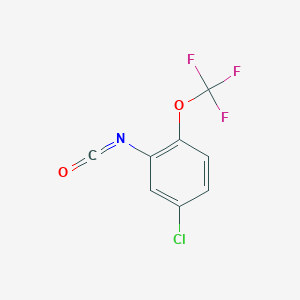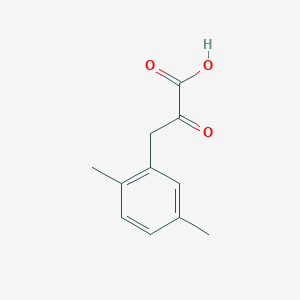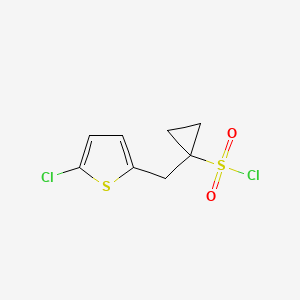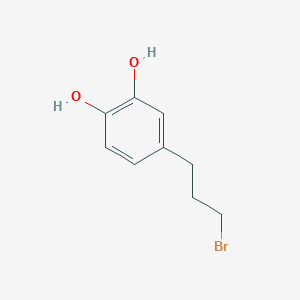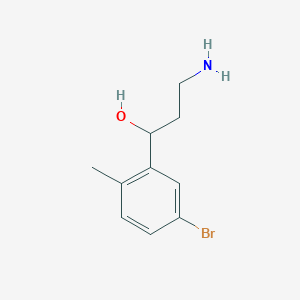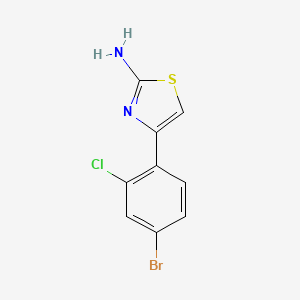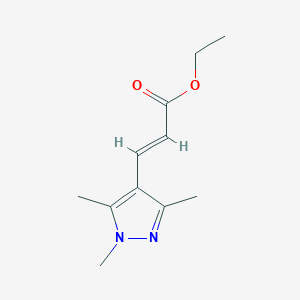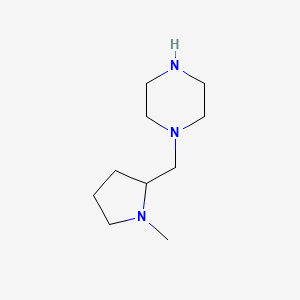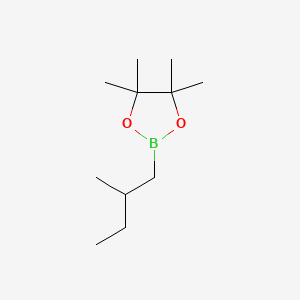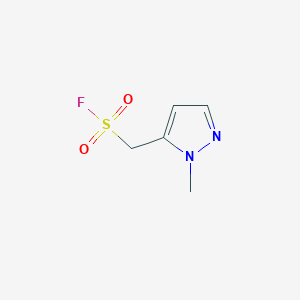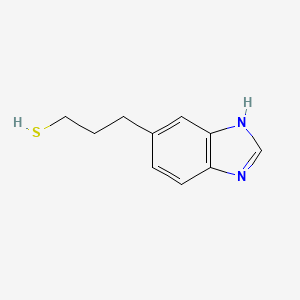
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to the benzodiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of Propane Chain: The propane chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of Thiol Group: The thiol group can be introduced through thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Thioethers, thioesters.
Scientific Research Applications
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(1h-1,3-Benzodiazol-1-yl)propan-1-amine: Similar structure but with an amine group instead of a thiol group.
3-(1h-1,3-Benzodiazol-2-yl)propanoate: Contains an ester group instead of a thiol group.
Uniqueness
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-(3H-benzimidazol-5-yl)propane-1-thiol |
InChI |
InChI=1S/C10H12N2S/c13-5-1-2-8-3-4-9-10(6-8)12-7-11-9/h3-4,6-7,13H,1-2,5H2,(H,11,12) |
InChI Key |
BLCNGCRISKYHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCCS)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


